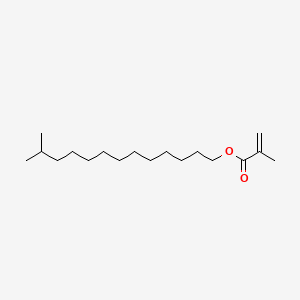iridium(III)](/img/structure/B13781928.png)
Bis[2-(1-isoquinolinyl-N)phenyl-C](2,4-pentanedionato-O2,O4)iridium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) is a complex organometallic compound with significant applications in various fields, particularly in organic light-emitting diodes (OLEDs). This compound is known for its high efficiency as a red dopant material, making it a valuable component in the development of advanced display technologies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) typically involves the reaction of iridium trichloride hydrate with 2-(1-isoquinolinyl)phenyl and acetylacetone in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
化学反応の分析
Types of Reactions
Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) species, while reduction may produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .
科学的研究の応用
Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Research is ongoing to explore its use in photodynamic therapy for cancer treatment.
作用機序
The mechanism of action of Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) involves its ability to act as a phosphorescent emitter. The compound’s iridium center facilitates intersystem crossing, allowing for efficient triplet state formation and emission of red light. This property is particularly valuable in OLED applications, where high efficiency and stability are required .
類似化合物との比較
Similar Compounds
- Bis(1-phenylisoquinoline)(acetylacetonate)iridium(III)
- Bis(2-phenylpyridine)(acetylacetonate)iridium(III)
- Bis(2-phenylquinoline)(acetylacetonate)iridium(III)
Uniqueness
Compared to similar compounds, Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) exhibits superior photophysical properties, including higher quantum efficiency and longer emission lifetime. These characteristics make it a preferred choice for applications requiring high-performance red emitters .
特性
分子式 |
C35H27IrN2O2 |
|---|---|
分子量 |
699.8 g/mol |
IUPAC名 |
iridium(3+);pentane-2,4-dione;1-phenylisoquinoline |
InChI |
InChI=1S/2C15H10N.C5H7O2.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;/h2*1-7,9-11H;3H,1-2H3;/q3*-1;+3 |
InChIキー |
YQJQHDCOEYBBFA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[CH-]C(=O)C.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)


